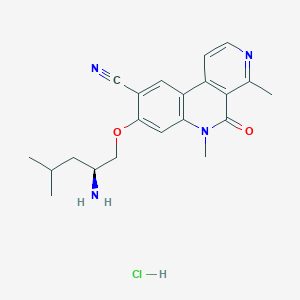

BMT-090605 hydrochloride

Description

BenchChem offers high-quality BMT-090605 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BMT-090605 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H25ClN4O2 |

|---|---|

Molecular Weight |

400.9 g/mol |

IUPAC Name |

8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride |

InChI |

InChI=1S/C21H24N4O2.ClH/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4;/h5-6,8-9,12,15H,7,11,23H2,1-4H3;1H/t15-;/m0./s1 |

InChI Key |

JURQHVYCFKMNRC-RSAXXLAASA-N |

Isomeric SMILES |

CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OC[C@H](CC(C)C)N)C#N)C.Cl |

Canonical SMILES |

CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OCC(CC(C)C)N)C#N)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BMT-090605 Hydrochloride in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMT-090605 hydrochloride is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the modulation of persistent pain states. This technical guide delineates the core mechanism of action of BMT-090605 hydrochloride in the context of neuropathic pain, focusing on its molecular target, downstream signaling pathways, and its effects in preclinical models. The primary mechanism of antinociception for BMT-090605 hydrochloride is the inhibition of AAK1 within the spinal cord, which subsequently enhances the endogenous α2-adrenergic analgesic pathway. This guide provides a comprehensive overview of the supporting data, experimental methodologies, and the underlying signaling cascades.

Molecular Profile and Kinase Selectivity of BMT-090605 Hydrochloride

BMT-090605 hydrochloride is a small molecule inhibitor with high affinity and selectivity for AAK1. In-vitro kinase assays have demonstrated its potent inhibition of AAK1 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity has been profiled against other related kinases, indicating a favorable therapeutic window.

| Kinase Target | IC50 (nM) | Reference |

| AAK1 | 0.6 | [1][2] |

| BIKE | 45 | [1][2] |

| GAK | 60 | [1][2] |

Core Mechanism of Action: Spinal AAK1 Inhibition and Modulation of α2-Adrenergic Signaling

The analgesic effects of BMT-090605 hydrochloride in neuropathic pain are primarily mediated through its action in the spinal cord.[3][4] Studies utilizing local administration of AAK1 inhibitors have confirmed that the relevant pool of AAK1 for antineuropathic action is located in the spinal cord.[3][4]

The central hypothesis for the mechanism of action is that the inhibition of AAK1 potentiates the endogenous noradrenergic pain inhibitory pathway. This is supported by evidence that the antinociceptive effects of AAK1 inhibitors are blocked by the administration of α2-adrenergic receptor antagonists.[3][4]

Proposed Signaling Pathway

The precise molecular steps linking AAK1 inhibition to the enhancement of α2-adrenergic signaling are still under investigation. However, a plausible model suggests that AAK1 may be involved in the regulation of α2-adrenergic receptor trafficking or the modulation of downstream signaling components. By inhibiting AAK1, BMT-090605 hydrochloride may lead to increased cell surface expression or enhanced signaling efficacy of α2-adrenergic receptors on spinal neurons, thereby augmenting the analgesic effect of endogenous norepinephrine.

Caption: Proposed mechanism of BMT-090605 HCl in neuropathic pain.

Preclinical Efficacy in Neuropathic Pain Models

The therapeutic potential of BMT-090605 hydrochloride has been evaluated in rodent models of neuropathic pain, most notably the Chronic Constriction Injury (CCI) model.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used animal model that mimics the symptoms of human neuropathic pain, including thermal hyperalgesia and mechanical allodynia.

-

Animals: Male Sprague-Dawley rats are typically used.[1]

-

Anesthesia: Animals are anesthetized, commonly with isoflurane.

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened to cause a slight constriction of the nerve.

-

Post-operative Care: The incision is closed in layers, and animals are monitored during recovery. Behavioral testing is typically initiated several days post-surgery to allow for the development of neuropathic pain symptoms.

Behavioral Assays for Neuropathic Pain

Thermal hyperalgesia, an increased sensitivity to noxious heat, is a key symptom of neuropathic pain.

-

Apparatus: A plantar test apparatus is used, which directs a radiant heat source to the plantar surface of the rat's hind paw.

-

Procedure: Rats are placed in individual plexiglass chambers on a glass floor and allowed to acclimate. The heat source is positioned under the paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded. A cut-off time is set to prevent tissue damage.

-

Endpoint: A significant decrease in PWL in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

Intrathecal administration of BMT-090605 hydrochloride in rats with CCI-induced neuropathic pain resulted in a dose-dependent reduction in thermal hyperalgesia.[1]

| Treatment Group | Dose (µ g/rat , intrathecal) | Paw Withdrawal Latency (s) (Mean ± SEM) | Percent Reversal of Hyperalgesia (%) |

| Vehicle | 0 | Data not available in abstract | 0 |

| BMT-090605 HCl | 0.3 | Data not available in abstract | Dose-dependent increase |

| BMT-090605 HCl | 1.0 | Data not available in abstract | Dose-dependent increase |

| BMT-090605 HCl | 3.0 | Data not available in abstract | Dose-dependent increase |

Note: While the source indicates a dose-dependent reduction, the specific quantitative values for paw withdrawal latency at each dose were not available in the provided search results. The table structure is provided for when such data becomes available.

In Vivo Electrophysiology: Inhibition of Wind-Up

Wind-up is a phenomenon of central sensitization in the spinal cord, characterized by a progressive increase in the response of dorsal horn neurons to repetitive C-fiber stimulation. It is considered a key mechanism underlying chronic pain. AAK1 inhibitors have been shown to block the development of wind-up.[3]

-

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. A laminectomy is performed to expose the lumbar spinal cord.

-

Recording: Extracellular single-unit recordings are made from wide-dynamic-range (WDR) neurons in the dorsal horn using a recording electrode.

-

Stimulation: Electrical stimulation is delivered to the receptive field of the neuron in the paw via needle electrodes. A train of stimuli at a frequency sufficient to induce wind-up (e.g., 0.5-1 Hz) is applied.

-

Data Analysis: The number of action potentials fired by the neuron in response to each stimulus is counted. A progressive increase in the number of spikes over the course of the stimulation train is indicative of wind-up.

Caption: Experimental workflow for in vivo electrophysiology (wind-up).

Conclusion and Future Directions

BMT-090605 hydrochloride represents a novel therapeutic approach for the treatment of neuropathic pain by targeting AAK1 in the spinal cord. Its mechanism of action, which involves the potentiation of the endogenous α2-adrenergic inhibitory pathway, distinguishes it from many existing analgesics. The preclinical data strongly support its efficacy in well-established models of neuropathic pain.

Future research should focus on elucidating the precise molecular interactions between AAK1 and the components of the α2-adrenergic signaling cascade. Further studies are also warranted to explore the full therapeutic potential of BMT-090605 hydrochloride in other chronic pain conditions and to translate these promising preclinical findings into clinical applications. The high selectivity of BMT-090605 hydrochloride for AAK1 suggests the potential for a favorable safety profile, making it a compelling candidate for further drug development.

References

- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain – ScienceOpen [scienceopen.com]

- 4. researchgate.net [researchgate.net]

BMT-090605 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-090605 hydrochloride is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. Emerging research has identified AAK1 as a promising therapeutic target for the treatment of neuropathic pain. This technical guide provides a comprehensive overview of BMT-090605 hydrochloride, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its investigation.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2231664-45-0 | N/A |

| Molecular Formula | C₂₁H₂₅ClN₄O₂ | N/A |

| Molecular Weight | 400.9 g/mol | N/A |

| Form | Solid | N/A |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | N/A |

Mechanism of Action and Signaling Pathway

BMT-090605 hydrochloride exerts its pharmacological effects through the potent and selective inhibition of AAK1.[1][2][3][4][5][6][7][8][9][10] AAK1 plays a crucial role in the initial steps of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other macromolecules. By inhibiting AAK1, BMT-090605 hydrochloride modulates downstream signaling pathways involved in nociception.

The antinociceptive effects of AAK1 inhibition are mechanistically linked to the α2 adrenergic signaling pathway, a known mediator of analgesia.[11] Inhibition of AAK1 in the spinal cord leads to a reduction in neuronal hyperexcitability, a hallmark of neuropathic pain.[1][9]

Quantitative Data

The inhibitory activity of BMT-090605 hydrochloride has been quantified against its primary target, AAK1, and other related kinases.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase | IC₅₀ (nM) |

| AAK1 | 0.6[1][2][3][5][6][7][8][9][10] |

| BIKE (BMP-2 inducible kinase) | 45[1][2][3][4][5][6][7][8][9] |

| GAK (Cyclin G-associated kinase) | 60[1][2][3][4][5][6][7][8][9] |

In vivo studies in a rat model of neuropathic pain have demonstrated the antinociceptive efficacy of BMT-090605 hydrochloride.

Table 2: In Vivo Efficacy in a Rat Model of Neuropathic Pain

| Administration Route | Effective Dose Range | Effect |

| Intrathecal | 0.3 - 3 µ g/rat | Dose-dependent reduction in thermal hyperalgesia[1][7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Adapted from general protocols)

This protocol describes a general method for determining the IC₅₀ value of BMT-090605 hydrochloride against AAK1.

Materials:

-

Recombinant human AAK1 enzyme

-

Suitable kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a generic serine/threonine kinase substrate)

-

BMT-090605 hydrochloride (serially diluted in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of BMT-090605 hydrochloride in DMSO.

-

Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a 2x kinase/substrate solution in kinase buffer and add 5 µL to each well.

-

Prepare a 2x ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI) in Rats

This protocol provides a general outline for inducing and assessing neuropathic pain in rats, a model used to evaluate the efficacy of BMT-090605 hydrochloride.

Materials:

-

Adult male Sprague-Dawley rats (200-250 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

4-0 chromic gut sutures

-

BMT-090605 hydrochloride dissolved in a suitable vehicle (e.g., saline)

-

Intrathecal injection apparatus

-

Thermal plantar test apparatus

Procedure:

-

CCI Surgery:

-

Anesthetize the rat.

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely ligate the sciatic nerve at four locations with chromic gut sutures, approximately 1 mm apart.

-

Close the incision with sutures.

-

Allow the animals to recover for at least 7 days to allow for the development of neuropathic pain.

-

-

Drug Administration:

-

On the day of testing, administer BMT-090605 hydrochloride or vehicle via intrathecal injection.

-

-

Assessment of Thermal Hyperalgesia:

-

Place the rat in a clear plastic chamber on a glass surface.

-

Acclimate the rat for at least 15 minutes.

-

Position a radiant heat source under the plantar surface of the hind paw.

-

Measure the latency for the rat to withdraw its paw from the heat source.

-

A significant increase in paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an antinociceptive effect.

-

Perform measurements at multiple time points post-drug administration.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

BMT-090605 Hydrochloride: A Deep Dive into its AAK1 Inhibitory Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMT-090605 hydrochloride, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). This document details the core mechanism of action, summarizes key quantitative data, provides insights into experimental methodologies, and visualizes the critical signaling pathways involved.

Introduction to AAK1 and its Role in Cellular Processes

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME). This process is essential for the internalization of cell surface receptors, nutrient uptake, and synaptic vesicle recycling. AAK1's primary function within this pathway is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex. This phosphorylation event is a key regulatory step in the assembly of clathrin-coated pits and the subsequent engulfment of cargo molecules.

Beyond its role in endocytosis, AAK1 has been implicated in other signaling pathways, including the Notch and WNT signaling pathways, highlighting its potential as a therapeutic target for a range of diseases.

BMT-090605 Hydrochloride: A Potent AAK1 Inhibitor

BMT-090605 hydrochloride is a small molecule inhibitor that demonstrates high potency and selectivity for AAK1. Its inhibitory action disrupts the normal function of AAK1, thereby interfering with clathrin-mediated endocytosis and other AAK1-dependent signaling cascades. This mechanism of action has positioned BMT-090605 as a valuable tool for studying AAK1 function and as a potential therapeutic agent, particularly in the context of neuropathic pain.

Quantitative Data: Potency and Selectivity

The inhibitory activity of BMT-090605 has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.

| Kinase Target | IC50 (nM) |

| AAK1 | 0.6[1][2] |

| BIKE (BMP-2 inducible kinase) | 45[1][2] |

| GAK (Cyclin G-associated kinase) | 60[1][2] |

These data highlight the high potency of BMT-090605 for AAK1, with significantly lower potency against other related kinases, indicating a favorable selectivity profile.

The AAK1 Inhibitory Pathway of BMT-090605

The primary mechanism through which BMT-090605 exerts its effects is by blocking the catalytic activity of AAK1. This inhibition prevents the phosphorylation of the AP2-μ2 subunit, a critical step in the initiation of clathrin-coated pit formation.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of BMT-090605.

AAK1 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of BMT-090605 to inhibit the enzymatic activity of AAK1 in a cell-free system.

Objective: To determine the IC50 value of BMT-090605 against AAK1.

General Protocol:

-

Reagents and Materials:

-

Recombinant human AAK1 enzyme.

-

AAK1-specific peptide substrate (e.g., a peptide derived from the μ2 protein).

-

ATP (Adenosine triphosphate).

-

BMT-090605 hydrochloride stock solution (in DMSO).

-

Kinase assay buffer (containing buffer salts, MgCl2, and a reducing agent like DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of BMT-090605 in kinase assay buffer.

-

Add the diluted inhibitor or vehicle (DMSO) to the assay wells.

-

Add the AAK1 enzyme to the wells and pre-incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Terminate the reaction and measure the kinase activity using the detection reagent. The signal (e.g., luminescence) is proportional to the amount of ADP produced.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all readings.

-

Normalize the data, with the vehicle control representing 100% kinase activity and a high concentration of a potent inhibitor representing 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the BMT-090605 concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

In Vivo Assessment of Antinociceptive Activity

The antinociceptive (pain-relieving) effects of BMT-090605 are evaluated in animal models of neuropathic pain. The Chronic Constriction Injury (CCI) model in rats is a commonly used model for this purpose.

Objective: To assess the dose-dependent effect of intrathecally administered BMT-090605 on thermal hyperalgesia in a rat model of neuropathic pain.

General Protocol:

-

Animal Model:

-

Species: Adult male Sprague-Dawley rats.

-

Surgery (CCI): Under anesthesia, the sciatic nerve of one hind paw is exposed and four loose ligatures are tied around it. This induces a state of chronic nerve compression and subsequent neuropathic pain behaviors.[3][4][5] Sham-operated animals undergo the same surgical procedure without nerve ligation.

-

-

Drug Administration:

-

Route: Intrathecal injection. A needle is inserted between the L5 and L6 vertebrae to deliver the compound directly into the cerebrospinal fluid.[6]

-

Dosing: BMT-090605 hydrochloride is dissolved in a suitable vehicle (e.g., saline) and administered in a dose-dependent manner (e.g., 0.3-3 µ g/rat ).[2]

-

-

Behavioral Testing (Thermal Hyperalgesia):

-

Apparatus: A plantar test apparatus (e.g., Hargreaves' test) is used. This device applies a radiant heat source to the plantar surface of the rat's hind paw.[3][7]

-

Procedure:

-

Rats are habituated to the testing environment.

-

The heat source is positioned under the paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.[7]

-

A cut-off time is set to prevent tissue damage.

-

Baseline measurements are taken before drug administration.

-

Measurements are repeated at specific time points after BMT-090605 injection.

-

-

-

Data Analysis:

-

The paw withdrawal latencies of the injured paw are compared before and after drug treatment.

-

The effect of different doses of BMT-090605 is analyzed to determine a dose-response relationship.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

-

Preclinical Safety and Toxicology

As of the latest available information, detailed preclinical safety and toxicology data for BMT-090605 hydrochloride are not publicly available. For any investigational new drug, a comprehensive battery of safety and toxicology studies is required before it can proceed to clinical trials. These studies typically include assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Conclusion and Future Directions

BMT-090605 hydrochloride is a potent and selective inhibitor of AAK1 with demonstrated efficacy in preclinical models of neuropathic pain. Its mechanism of action, centered on the inhibition of AAK1-mediated phosphorylation of the AP2-μ2 subunit and the subsequent disruption of clathrin-mediated endocytosis, presents a novel therapeutic approach.

Further research is warranted to fully elucidate the downstream consequences of AAK1 inhibition in various cell types and disease states. Comprehensive preclinical safety and toxicology studies are a critical next step in the potential clinical development of BMT-090605 or other AAK1 inhibitors for the treatment of neuropathic pain and other indications. The continued investigation into the multifaceted roles of AAK1 in cellular signaling will undoubtedly open new avenues for therapeutic intervention.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

BMT-090605 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMT-090605 hydrochloride is a potent and selective small-molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BMT-090605 hydrochloride. It details its mechanism of action through the AAK1 signaling pathway and presents its potential as a therapeutic agent for neuropathic pain. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of complex biological and experimental workflows to support further research and development efforts.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or dysfunction of the nervous system, presents a significant therapeutic challenge. The discovery of novel analgesic targets is paramount for the development of more effective and safer treatments. Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising target due to its role in regulating the endocytosis of key receptors and ion channels involved in pain signaling.

BMT-090605 hydrochloride has been identified as a highly potent and selective inhibitor of AAK1.[1][2][3] Its ability to modulate AAK1 activity has demonstrated significant antinociceptive effects in preclinical models of neuropathic pain, suggesting its potential as a novel analgesic. This guide serves as a technical resource for researchers, providing in-depth information on the discovery, a putative synthesis pathway, and the pharmacological characterization of this compound.

Discovery

The discovery of BMT-090605 hydrochloride is rooted in a broader research initiative to identify and develop novel AAK1 inhibitors for the treatment of neuropathic pain. The initial validation of AAK1 as a therapeutic target was supported by studies on AAK1 knockout mice, which exhibited a significant reduction in persistent pain responses. This led to high-throughput screening and subsequent lead optimization efforts to identify potent and selective small-molecule inhibitors of AAK1. BMT-090605 emerged from these campaigns as a compound with excellent potency and desirable physicochemical properties for in vivo studies.[4][5]

Synthesis of BMT-090605 Hydrochloride

A potential, though not definitively confirmed, synthetic approach could involve the coupling of key heterocyclic intermediates. The general workflow for such a synthesis is depicted below.

Caption: A generalized workflow for the putative synthesis of BMT-090605 hydrochloride.

Mechanism of Action and Signaling Pathway

BMT-090605 hydrochloride exerts its pharmacological effects through the potent and selective inhibition of AAK1. AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other macromolecules. The kinase activity of AAK1 is crucial for the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2) complex, which in turn promotes the assembly of clathrin-coated pits.

The AAK1 signaling pathway is intricate and intersects with other major cellular signaling networks, including the Notch and WNT pathways.[6][7] By inhibiting AAK1, BMT-090605 disrupts these processes, leading to downstream effects on neuronal signaling and, consequently, the attenuation of neuropathic pain.

Caption: The inhibitory effect of BMT-090605 on the AAK1 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for BMT-090605 hydrochloride, providing a benchmark for its potency and selectivity.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Reference(s) |

| AAK1 | 0.6 | [1][2][3] |

| BIKE | 45 | [1][2][3] |

| GAK | 60 | [1][2][3] |

Table 2: In Vivo Efficacy in a Neuropathic Pain Model

| Animal Model | Administration Route | Dose Range (µ g/rat ) | Observed Effect | Reference(s) |

| Chronic Constriction Injury (CCI) in rats | Intrathecal | 0.3 - 3 | Dose-dependent reduction in thermal hyperalgesia | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments that are crucial for the evaluation of AAK1 inhibitors like BMT-090605 hydrochloride.

In Vitro AAK1 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a test compound against AAK1 kinase.

Caption: A typical workflow for an in vitro AAK1 kinase inhibition assay.

Protocol Details:

-

Reagents:

-

Recombinant human AAK1 enzyme

-

AAK1 substrate (e.g., a synthetic peptide derived from AP2M1)

-

ATP (radiolabeled [γ-³²P]ATP or for use with a detection system like ADP-Glo™)

-

Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA)

-

Test compound (BMT-090605 hydrochloride) dissolved in DMSO

-

96- or 384-well assay plates

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or specific antibodies and luminescence reader for non-radiometric assays)

-

-

Procedure:

-

Prepare serial dilutions of BMT-090605 hydrochloride in assay buffer.

-

Add the AAK1 enzyme and substrate to the wells of the assay plate.

-

Add the diluted compound to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction (e.g., by adding a high concentration of EDTA).

-

Detect and quantify the amount of phosphorylated substrate.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable non-linear regression model.

-

In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

This protocol outlines the assessment of the antinociceptive effects of BMT-090605 hydrochloride in a rat model of neuropathic pain.

Protocol Details:

-

Animals:

-

Adult male Sprague-Dawley rats.

-

-

CCI Surgery:

-

Anesthetize the rats.

-

Expose the sciatic nerve in one hind limb and place loose chromic gut ligatures around it to induce a chronic constriction injury.

-

Allow the animals to recover for a period of time (e.g., 7-14 days) to allow for the development of neuropathic pain symptoms.

-

-

Drug Administration:

-

Behavioral Testing:

-

Assess thermal hyperalgesia (increased sensitivity to heat) using a plantar test apparatus.

-

Measure the paw withdrawal latency in response to a radiant heat source at various time points after drug administration.

-

An increase in paw withdrawal latency indicates an antinociceptive effect.

-

-

Data Analysis:

-

Compare the paw withdrawal latencies between the vehicle-treated and BMT-090605-treated groups.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Conclusion

BMT-090605 hydrochloride is a valuable research tool and a promising lead compound for the development of novel analgesics. Its high potency and selectivity for AAK1, coupled with its demonstrated efficacy in preclinical models of neuropathic pain, underscore the therapeutic potential of targeting the AAK1 signaling pathway. This technical guide provides a solid foundation of data and methodologies to aid researchers in further exploring the pharmacology of BMT-090605 and advancing the development of AAK1 inhibitors for the treatment of neuropathic pain and potentially other neurological disorders. Further investigation into its pharmacokinetic and toxicological profiles will be essential for its translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

BMT-090605 Hydrochloride: A Technical Profile on Selectivity for BIKE and GAK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of BMT-090605 hydrochloride, a potent kinase inhibitor, against BMP-2 inducible kinase (BIKE) and Cyclin G-associated kinase (GAK). This document outlines the compound's inhibitory activity, the experimental methodologies for its determination, and the relevant signaling pathways of its targets.

Inhibitory Profile of BMT-090605 Hydrochloride

BMT-090605 hydrochloride has been identified as a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1) with an IC50 of 0.6 nM.[1][2][3][4][5][6] Further characterization has revealed its activity against other kinases, including BIKE and GAK. The inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| AAK1 | 0.6[1][2][4] |

| BIKE | 45 [1][2][3][4][5][6] |

| GAK | 60 [1][2][4][5][6] |

Caption: Inhibitory activity of BMT-090605 hydrochloride against AAK1, BIKE, and GAK.

Signaling Pathways

BIKE (BMP-2 Inducible Kinase) Signaling

BIKE, also known as BMP2K, is a serine/threonine kinase involved in skeletal development and the regulation of osteoblast differentiation.[7][8] It is also implicated in clathrin-mediated endocytosis and has been associated with certain cancers.[8][9] The simplified signaling pathway illustrates its role in cellular processes.

Caption: Simplified BIKE signaling pathway.

GAK (Cyclin G-Associated Kinase) Signaling

GAK is a ubiquitously expressed serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking, specifically in the uncoating of clathrin-coated vesicles.[10][11][12] It is also involved in centrosome integrity and mitotic progression.[11]

Caption: Role of GAK in clathrin-mediated trafficking.

Experimental Protocols

The determination of the IC50 values for BMT-090605 hydrochloride against BIKE and GAK is performed using in vitro kinase assays. While the specific proprietary protocols may vary, a general methodology is outlined below.

In Vitro Kinase Assay for IC50 Determination

This protocol provides a framework for determining the concentration of an inhibitor that reduces kinase activity by 50% (IC50).

1. Reagents and Materials:

-

Recombinant human BIKE or GAK enzyme

-

Specific peptide substrate for each kinase

-

BMT-090605 hydrochloride (serially diluted)

-

Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radioactive for detection via luminescence/fluorescence

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

96- or 384-well assay plates

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or ADP-Glo™ Kinase Assay for luminescence-based detection)

-

Plate reader compatible with the chosen detection method

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of BMT-090605 hydrochloride in DMSO, followed by a further dilution in the kinase assay buffer.

-

Reaction Mixture Preparation: In each well of the assay plate, combine the recombinant kinase and its specific substrate in the kinase assay buffer.

-

Inhibitor Addition: Add the diluted BMT-090605 hydrochloride or vehicle (DMSO) control to the respective wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

-

Detection: Quantify the kinase activity based on the amount of phosphorylated substrate.

-

Radiometric: Wash the phosphocellulose membrane to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence: Add detection reagents to measure the amount of ADP produced, which correlates with kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of BMT-090605 hydrochloride relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The general workflow for determining the in vitro kinase selectivity profile is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AAK1 (AP2 associated kinase 1)_TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cyclin g-associated kinase (gak) — TargetMol Chemicals [targetmol.com]

- 7. BMP2K BMP2 inducible kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. BMP2K - Wikipedia [en.wikipedia.org]

- 9. Discovery of Some Heterocyclic Molecules as Bone Morphogenetic Protein 2 (BMP-2)-Inducible Kinase Inhibitors: Virtual Screening, ADME Properties, and Molecular Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. journals.biologists.com [journals.biologists.com]

- 12. GAK (protein) - Wikipedia [en.wikipedia.org]

The Role of Adaptor-Associated Kinase 1 (AAK1) Inhibition in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a pivotal regulator of clathrin-mediated endocytosis (CME) within the central nervous system (CNS). Its fundamental role in synaptic vesicle recycling and receptor trafficking positions it as a key player in neuronal function. Dysregulation of AAK1 activity has been implicated in a spectrum of CNS disorders, including neuropathic pain, Alzheimer's disease, Parkinson's disease, schizophrenia, and amyotrophic lateral sclerosis (ALS). Consequently, AAK1 has garnered significant attention as a promising therapeutic target for the development of novel neurological treatments. This technical guide provides a comprehensive overview of the core biology of AAK1, its involvement in CNS pathologies, the current landscape of AAK1 inhibitors, and detailed experimental protocols for their evaluation.

The Core Biology of AAK1 in the Central Nervous System

AAK1 is a key enzyme in the regulation of CME, a fundamental process for the internalization of cell surface receptors and the recycling of synaptic vesicles.[1][2] The primary mechanism of AAK1 action involves the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex at threonine 156.[3][4] This phosphorylation event enhances the affinity of the AP2 complex for tyrosine-based sorting motifs on cargo receptors, thereby promoting the assembly of clathrin-coated pits and subsequent vesicle internalization.[1][3] Clathrin itself can stimulate the kinase activity of AAK1, creating a positive feedback loop that ensures efficient endocytosis.[5]

Beyond its canonical role in CME, AAK1 is involved in multiple signaling pathways crucial for neuronal function. These include the Notch, WNT, and Neuregulin-1 (NRG1)/ErbB4 signaling cascades, highlighting its multifaceted role in neuronal development, synaptic plasticity, and overall neuronal health.[6][7][8]

AAK1 Inhibition: A Therapeutic Strategy for CNS Disorders

The linkage of AAK1 to various CNS pathologies has spurred the development of small molecule inhibitors as potential therapeutic agents. The rationale for AAK1 inhibition varies across different disorders:

-

Neuropathic Pain: AAK1 knockout mice exhibit a significant reduction in persistent pain responses, suggesting a critical role for AAK1 in pain signaling.[6][9][10] The analgesic effects of AAK1 inhibitors are thought to be mediated, at least in part, through the modulation of alpha-2 adrenergic receptor signaling in the spinal cord.[11]

-

Alzheimer's Disease: AAK1 expression is reportedly upregulated in mouse models of Alzheimer's disease.[12] Inhibition of AAK1 is hypothesized to prevent amyloid β-induced axonal damage by modulating clathrin-mediated endocytosis.[6][9]

-

Parkinson's Disease: Genetic studies have associated a single nucleotide polymorphism (SNP) in the AAK1 gene with the age of onset for Parkinson's disease.[6]

-

Schizophrenia: AAK1 acts as an inhibitor of the Neuregulin-1 (NRG1)/ErbB4 signaling pathway, which is implicated in the pathophysiology of schizophrenia.[6][8][9]

-

Amyotrophic Lateral Sclerosis (ALS): In rodent models of ALS, AAK1 has been found to be mislocated into aggregates containing mutant superoxide (B77818) dismutase 1 (SOD1), suggesting a role for AAK1 dysfunction in the disease's pathology.[13][14]

Quantitative Data on AAK1 Inhibitors

A number of potent and selective AAK1 inhibitors have been developed and characterized. The following tables summarize key quantitative data for some of these compounds.

| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Ki | Reference(s) |

| LP-935509 | AAK1, BIKE, GAK | 3.3 ± 0.7 nM | 2.8 ± 0.4 nM | 0.9 nM | [3] |

| BMS-911172 | AAK1 | 12 nM | 51 nM | Not Reported | [8] |

| BMS-986176/LX-9211 | AAK1 | Not Reported | Not Reported | Not Reported | [15][16][17] |

| TIM-063 | AAK1, CaMKK | 8.51 µM | Not Reported | Not Reported | [18][19] |

| TIM-098a | AAK1 | 0.24 µM | 0.87 µM | Not Reported | [19][20] |

| Sunitinib | AAK1, GAK, others | Kd = 11 nM (for AAK1) | Not Reported | Not Reported | [16] |

| Erlotinib | AAK1, GAK, others | Kd = 3.1 nM (for AAK1) | Not Reported | Not Reported | [16] |

| Compound | Animal Model | Dose | Route of Administration | Efficacy | Reference |

| BMS-986176/LX-9211 | Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain | 1 mg/kg | Oral | Increased paw withdrawal threshold from 31g (untreated) to 36g. | [21] |

Key Signaling Pathways Involving AAK1

The following diagrams, generated using the DOT language, illustrate the central signaling pathways in which AAK1 is a key regulator.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize AAK1 function and the efficacy of its inhibitors.

In Vitro AAK1 Kinase Activity Assay

Objective: To measure the enzymatic activity of AAK1 and determine the potency of inhibitors (IC50).

Materials:

-

Recombinant human AAK1 enzyme

-

AP2M1 peptide substrate (e.g., synthetic peptide corresponding to amino acids surrounding Thr156)

-

[γ-³²P]ATP or unlabeled ATP

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (AAK1 inhibitors)

-

96-well filter plates or SDS-PAGE and Western blot reagents

-

Scintillation counter or phosphospecific antibodies

Procedure (Radiometric Filter Binding Assay):

-

Prepare a reaction mixture containing kinase buffer, AAK1 enzyme, and the AP2M1 peptide substrate.

-

Add serial dilutions of the test compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

-

Transfer the reaction mixture to a 96-well phosphocellulose filter plate.

-

Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Procedure (Western Blot):

-

Perform the kinase reaction as described above using unlabeled ATP.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated AP2M1 (Thr156).

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Quantify the band intensity to determine the level of substrate phosphorylation.

In-Cell Western Assay for AAK1 Activity

Objective: To measure AAK1 activity in a cellular context by quantifying the phosphorylation of its substrate, AP2M1.

Materials:

-

HeLa cells or other suitable cell line

-

96-well black-walled, clear-bottom plates

-

Cell culture medium

-

Test compounds (AAK1 inhibitors)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1

-

Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

-

Fluorescence imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or vehicle for 1-2 hours.

-

Fix the cells with fixation solution for 20 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize with permeabilization buffer for 5 minutes.

-

Block non-specific binding with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with a cocktail of primary antibodies (anti-phospho-AP2M1 and anti-total AP2M1) overnight at 4°C.

-

Wash the cells multiple times with PBS containing 0.1% Tween-20.

-

Incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash the cells again to remove unbound secondary antibodies.

-

Scan the plate using a fluorescence imaging system to detect the signals for phosphorylated and total AP2M1.

-

Normalize the phospho-AP2M1 signal to the total AP2M1 signal and calculate the percent inhibition to determine the cellular IC50.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

Objective: To induce a neuropathic pain state in rats and evaluate the analgesic efficacy of AAK1 inhibitors.[22][23][24][25][26]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Surgical instruments

-

4-0 chromic gut sutures

-

Test compound and vehicle

-

Von Frey filaments for assessing mechanical allodynia

-

Plantar test apparatus for assessing thermal hyperalgesia

Procedure:

-

Anesthetize the rat.

-

Make a small incision on the lateral side of the mid-thigh of one hind limb.

-

Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

-

Loosely tie four ligatures of chromic gut suture around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for 7-14 days, during which time they will develop mechanical allodynia and thermal hyperalgesia.

-

Assess baseline pain thresholds (paw withdrawal threshold to von Frey filaments and paw withdrawal latency to a thermal stimulus) before drug administration.

-

Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Assess pain thresholds at various time points after drug administration.

-

Compare the post-drug pain thresholds to the baseline and vehicle-treated group to determine the analgesic effect of the compound.

Formalin Test for Persistent Pain in Mice

Objective: To assess the analgesic effect of AAK1 inhibitors on persistent inflammatory pain.[7][12][27][28][29]

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Observation chambers with a clear floor

-

5% formalin solution (diluted in saline)

-

30-gauge injection needles

-

Test compound and vehicle

-

Timer

Procedure:

-

Acclimatize the mice to the observation chambers for at least 30 minutes before the test.

-

Administer the test compound or vehicle at a predetermined time before the formalin injection.

-

Inject 20 µL of 5% formalin solution into the plantar surface of one hind paw.

-

Immediately place the mouse back into the observation chamber and start the timer.

-

Observe the mouse's behavior and record the total time spent licking or biting the injected paw during two distinct phases:

-

Phase 1 (early phase): 0-5 minutes post-injection (neurogenic pain).

-

Phase 2 (late phase): 15-30 minutes post-injection (inflammatory pain).

-

-

Compare the licking/biting time in the drug-treated groups to the vehicle-treated group to determine the analgesic effect.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel AAK1 inhibitor for CNS disorders.

Conclusion and Future Directions

AAK1 inhibition represents a promising and innovative approach for the treatment of a variety of debilitating CNS disorders. The central role of AAK1 in clathrin-mediated endocytosis and its influence on key neuronal signaling pathways provide a strong rationale for its therapeutic targeting. The development of potent and selective AAK1 inhibitors, some of which are advancing into clinical trials, underscores the potential of this strategy.

Future research should continue to focus on elucidating the precise molecular mechanisms by which AAK1 contributes to the pathophysiology of different CNS disorders. Further exploration of the downstream consequences of AAK1 inhibition in various neuronal cell types will be critical. Additionally, the development of novel inhibitors with improved selectivity and pharmacokinetic profiles will be essential for translating the promise of AAK1 inhibition into effective and safe therapies for patients suffering from these challenging neurological conditions. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of AAK1 biology and accelerate the development of the next generation of CNS therapeutics.

References

- 1. Dysfunction of Endocytic Kinase AAK1 in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. AAK1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dysfunction of endocytic kinase AAK1 in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drughunter.com [drughunter.com]

- 18. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 23. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 24. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aragen.com [aragen.com]

- 26. mdbneuro.com [mdbneuro.com]

- 27. en.bio-protocol.org [en.bio-protocol.org]

- 28. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Probing the Engagement of BMT-090605 Hydrochloride with AAK1 in Primary Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of BMT-090605 hydrochloride in primary neurons. BMT-090605 hydrochloride is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. This document outlines the core mechanism of action, provides detailed experimental protocols for assessing target engagement in primary neuron cultures, and presents key quantitative data.

Quantitative Data Summary

BMT-090605 hydrochloride demonstrates high potency for its primary target, AAK1, and selectivity over other related kinases. The following table summarizes the in vitro inhibitory activity of the compound.

| Target Kinase | IC50 (nM) | Reference |

| AAK1 (Adaptor-Associated Kinase 1) | 0.6 | [1][2][3][4][5][6][7] |

| BIKE (BMP-2-inducible protein kinase) | 45 | [1][2][4][5][6][7] |

| GAK (Cyclin G-associated kinase) | 60 | [1][2][4][5][6][7] |

Signaling Pathway and Mechanism of Action

AAK1 is a serine/threonine kinase that plays a crucial role in the initial steps of clathrin-mediated endocytosis, a fundamental process for neuronal function, including synaptic vesicle recycling and receptor trafficking. The primary substrate of AAK1 in this pathway is the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex. AAK1-mediated phosphorylation of AP2M1 at Threonine 156 is a critical step for the recruitment of the AP2 complex to cargo proteins, initiating the formation of clathrin-coated pits.

BMT-090605 hydrochloride, by inhibiting AAK1, is hypothesized to prevent the phosphorylation of AP2M1, thereby disrupting clathrin-mediated endocytosis. This mechanism is central to its potential therapeutic effects, particularly in the context of neuropathic pain.

Experimental Protocols

This section provides detailed methodologies for the culture of primary neurons and the assessment of BMT-090605 hydrochloride target engagement.

Primary Dorsal Root Ganglion (DRG) Neuron Culture

DRG neurons are a well-established model for studying peripheral sensory neurons and are relevant for investigating compounds targeting neuropathic pain.

Materials:

-

E15-E18 pregnant Sprague-Dawley rats or C57BL/6 mice

-

DMEM/F12 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Collagenase Type IV

-

Dispase II

-

Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF)

-

Poly-D-lysine and laminin-coated culture plates or coverslips

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant animal according to approved institutional guidelines.

-

Dissect the dorsal root ganglia from the spinal column under sterile conditions.

-

Digest the ganglia with a solution of collagenase and dispase in DMEM/F12 at 37°C for 45-60 minutes with gentle agitation.

-

Mechanically dissociate the ganglia by gentle trituration with a fire-polished Pasteur pipette.

-

Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

-

Plate the dissociated neurons onto poly-D-lysine and laminin-coated plates or coverslips.

-

Incubate the cultures at 37°C in a 5% CO2 incubator.

Target Engagement Assay: Inhibition of AP2M1 Phosphorylation

This assay directly measures the ability of BMT-090605 hydrochloride to inhibit AAK1 kinase activity in primary neurons by quantifying the phosphorylation of its substrate, AP2M1.

Materials:

-

Cultured primary DRG or cortical neurons

-

BMT-090605 hydrochloride stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156), Mouse anti-total-AP2M1, and a loading control (e.g., anti-β-Actin)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

Procedure:

-

Treatment: Treat cultured primary neurons with increasing concentrations of BMT-090605 hydrochloride (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-AP2M1 (Thr156) and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

-

Analysis: Quantify the band intensities for phospho-AP2M1 and the loading control. Normalize the phospho-AP2M1 signal to the loading control. To confirm that the inhibitor does not alter total AP2M1 levels, a separate blot can be probed with an antibody against total AP2M1.

Downstream Functional Assays

Inhibition of AAK1 by BMT-090605 hydrochloride is expected to have downstream functional consequences in neurons due to the disruption of clathrin-mediated endocytosis. The following diagram illustrates the logical relationship between target engagement and potential downstream effects.

By following the detailed protocols and understanding the underlying signaling pathways presented in this guide, researchers can effectively investigate the target engagement of BMT-090605 hydrochloride in primary neurons and explore its functional consequences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BMT-090605 hydrochloride 2231664-45-0 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AAK1 (AP2 associated kinase 1)_TargetMol [targetmol.com]

Downstream Signaling Effects of BMT-090605 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-090605 hydrochloride is a potent and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2][3] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, transporters, and other cell surface molecules.[4][5] Through its inhibition of AAK1 and other related kinases, BMT-090605 hydrochloride modulates several downstream signaling pathways, demonstrating therapeutic potential, particularly in the context of neuropathic pain.[1][2][6] This technical guide provides an in-depth overview of the downstream signaling effects of BMT-090605 hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action

BMT-090605 hydrochloride exerts its primary pharmacological effect through the direct inhibition of AAK1. It also demonstrates inhibitory activity against two other members of the Numb-associated kinase (NAK) family: BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK).[1][2][3]

Data Presentation: In Vitro Kinase Inhibition

The inhibitory potency of BMT-090605 hydrochloride against its primary and secondary kinase targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Kinase Target | BMT-090605 Hydrochloride IC50 (nM) |

| Adaptor-Associated Kinase 1 (AAK1) | 0.6 |

| BMP-2-inducible protein kinase (BIKE) | 45 |

| Cyclin G-associated kinase (GAK) | 60 |

Data sourced from multiple chemical supplier databases.[1][2][3]

Downstream Signaling Pathways

The inhibition of AAK1, BIKE, and GAK by BMT-090605 hydrochloride leads to the modulation of several key cellular signaling pathways.

AAK1 Inhibition and Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step for the recruitment of cargo proteins and the maturation of clathrin-coated pits.[4][5] By inhibiting AAK1, BMT-090605 hydrochloride is predicted to disrupt this process, thereby affecting the internalization and subsequent signaling of a multitude of cell surface receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rupress.org [rupress.org]

- 5. Gene - AAK1 [maayanlab.cloud]

- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

BMT-090605 Hydrochloride: A Technical Guide for Basic Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMT-090605 hydrochloride, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), for its application in basic neuroscience research. This document outlines its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

BMT-090605 hydrochloride is a potent and selective inhibitor of AAK1, a serine/threonine kinase crucial for clathrin-mediated endocytosis.[1][2][3] Its primary application in neuroscience research has been in the study of neuropathic pain.[1][2][3] The antinociceptive effects of BMT-090605 hydrochloride are primarily mediated through the inhibition of AAK1 in the spinal cord.[1][4]

AAK1 is known to phosphorylate the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the assembly of clathrin-coated pits for endocytosis.[5][6] By inhibiting AAK1, BMT-090605 hydrochloride disrupts this process. The mechanism of AAK1 inhibition in alleviating neuropathic pain is linked to the α2 adrenergic signaling pathway, a known antinociceptive pathway.[7][8] Studies have shown that the antineuropathic effects of AAK1 inhibitors are prevented by α2 adrenergic receptor inhibitors.[7][8]

While the primary focus has been on neuropathic pain, the role of AAK1 in endocytosis and its potential interaction with signaling pathways like the Neuregulin-1/ErbB4 pathway suggest broader applications in studying neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[9] However, specific research on BMT-090605 hydrochloride in these areas is still emerging.

Quantitative Data

The following tables summarize the key quantitative data for BMT-090605 hydrochloride based on available in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 Value (nM) |

| Adaptor-Associated Kinase 1 (AAK1) | 0.6[1][2][3] |

| BMP-2-inducible Kinase (BIKE) | 45[1][2][3] |

| Cyclin G-associated Kinase (GAK) | 60[1][2][3] |

Table 2: In Vivo Efficacy in a Neuropathic Pain Model

| Animal Model | Chronic Constriction Injury (CCI) of the sciatic nerve in male Sprague-Dawley rats[1][4] |

| Administration Route | Intrathecal[1][4] |

| Dosage Range | 0.3 - 3 µ g/rat [1][4] |

| Observed Effect | Dose-dependent reduction in thermal hyperalgesia[1][4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Caption: AAK1 Signaling Pathway in Nociception.

Caption: Experimental Workflow for In Vivo Studies.

Experimental Protocols

The following are representative protocols for key experiments involving BMT-090605 hydrochloride. These are based on standard methodologies and should be adapted to specific laboratory conditions and institutional guidelines.

In Vitro AAK1 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of BMT-090605 hydrochloride against AAK1. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[10]

Materials:

-

Recombinant AAK1 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled, ATP-competitive)

-

BMT-090605 hydrochloride

-

Assay buffer

-

384-well microplates

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of BMT-090605 hydrochloride in 100% DMSO. Further dilute in the assay buffer to the desired final concentrations.

-

Assay Reaction:

-

Add the diluted BMT-090605 hydrochloride or vehicle control to the wells of the 384-well plate.

-

Add the AAK1 enzyme and Eu-anti-Tag Antibody mixture to each well.

-

Add the Kinase Tracer to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

In Vivo Chronic Constriction Injury (CCI) Model in Rats

This neuropathic pain model is used to evaluate the antinociceptive effects of BMT-090605 hydrochloride.[11][12][13]

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Surgical Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Site Preparation: Shave and disinfect the skin over the left thigh.

-

Sciatic Nerve Exposure: Make an incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

-

Ligation: Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-operative Care: Provide appropriate post-operative care, including monitoring for signs of infection and distress. Allow the animals to recover for a set period (e.g., 7-14 days) for the neuropathic pain to develop.

Intrathecal Administration in Rats

This protocol describes the direct delivery of BMT-090605 hydrochloride to the spinal cord.[14][15][16][17]

Procedure:

-

Animal Restraint and Anesthesia: Briefly anesthetize the rat with a suitable anesthetic.

-

Injection Site: Palpate the iliac crests and identify the intervertebral space between the L5 and L6 vertebrae.

-

Injection: Insert a 25-gauge needle connected to a Hamilton syringe at a 15-30° angle into the identified intervertebral space. A characteristic tail-flick or leg twitch confirms entry into the intrathecal space.

-

Drug Administration: Slowly inject the desired volume (typically 10-20 µL) of BMT-090605 hydrochloride solution.

-

Needle Withdrawal: Hold the needle in place for a few seconds after injection to prevent backflow, then withdraw it slowly.

-

Recovery: Monitor the animal until it has fully recovered from anesthesia.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the paw withdrawal latency to a thermal stimulus.[18][19][20]

Apparatus:

-

Hargreaves apparatus with a radiant heat source.

Procedure:

-

Acclimation: Place the rat in a plexiglass chamber on the glass floor of the apparatus and allow it to acclimate for at least 15-20 minutes.

-

Stimulus Application: Position the radiant heat source under the plantar surface of the hind paw.

-

Measurement: Activate the heat source. A timer will automatically start and stop when the rat withdraws its paw. Record the paw withdrawal latency.

-

Cut-off Time: A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

-

Testing Schedule: Measure the baseline paw withdrawal latency before drug administration. After intrathecal injection of BMT-090605 hydrochloride, repeat the measurements at various time points (e.g., 15, 30, 60, 120 minutes) to assess the time course of the antinociceptive effect.

This guide provides a comprehensive starting point for researchers interested in utilizing BMT-090605 hydrochloride for basic neuroscience research. Adherence to ethical guidelines for animal research and appropriate laboratory safety practices is paramount.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. criver.com [criver.com]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 14. criver.com [criver.com]

- 15. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intrathecal Vector Delivery in Juvenile Rats via Lumbar Cistern Injection [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of BMT-090605 Hydrochloride in Rat Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vivo assessment of BMT-090605 hydrochloride in a rat model of neuropathic pain. The methodologies outlined are based on established preclinical research protocols and are intended to guide researchers in conducting reproducible and robust studies.

Introduction

BMT-090605 hydrochloride is a potent and selective inhibitor of Adaptor Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis.[1][2][3] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the management of neuropathic pain.[4][5][6][7] Preclinical studies have demonstrated the antinociceptive effects of BMT-090605 hydrochloride in rodent models of nerve injury.[1][8] This document details a comprehensive in vivo protocol for evaluating the efficacy of BMT-090605 hydrochloride in the Chronic Constriction Injury (CCI) rat model of neuropathic pain.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo evaluation of BMT-090605 hydrochloride.

Table 1: Compound Information and Dosing

| Parameter | Value | Reference |

| Compound | BMT-090605 hydrochloride | [1][2] |

| Target | Adaptor Associated Kinase 1 (AAK1) | [1][2][3] |

| Animal Model | Male Sprague-Dawley Rats | [8] |

| Weight Range | 200-250 g | [9][10] |

| Route of Administration | Intrathecal (i.t.) | [1][8] |

| Dosage Range | 0.3 - 3 µ g/rat | [1][8] |

| Vehicle | Sterile Saline or Artificial Cerebrospinal Fluid (aCSF) | Standard Practice |

| Injection Volume | 10-20 µL | Standard Practice |

Table 2: Experimental Timeline

| Day | Activity |

| -7 to -1 | Animal Acclimatization |

| 0 | Baseline Behavioral Testing (Thermal Hyperalgesia) |

| 1 | Chronic Constriction Injury (CCI) Surgery |

| 2 to 6 | Post-operative Recovery and Monitoring |

| 7 | Post-operative Behavioral Testing (Confirmation of Neuropathy) |

| 8 | BMT-090605 Hydrochloride or Vehicle Administration (i.t.) |

| 8 (Post-dosing) | Behavioral Testing (Thermal Hyperalgesia) at multiple time points (e.g., 15, 30, 60, 120 min) |

Experimental Protocols

Preparation of BMT-090605 Hydrochloride Dosing Solution

-

Reconstitution: BMT-090605 hydrochloride is typically supplied as a solid. Reconstitute the compound in a sterile, biocompatible solvent. While specific solubility information for intrathecal administration is not detailed in the provided results, a common practice for similar compounds is to first dissolve them in a small amount of DMSO and then dilute with sterile saline or aCSF to the final desired concentration, ensuring the final DMSO concentration is minimal (ideally <1%).

-

Dose Calculation: Prepare stock solutions and dilute them to the final dosing concentrations (e.g., 0.3 µg/10 µL, 1 µg/10 µL, 3 µg/10 µL) with sterile saline or aCSF.

-

Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier.[1][8] Prepare fresh dosing solutions on the day of the experiment.

Chronic Constriction Injury (CCI) Rat Model

The CCI model is a widely used and validated model of peripheral neuropathic pain.[9][10]

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Shave and disinfect the surgical area on the lateral surface of the thigh.

-